4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is a chemical compound that has gained attention in synthetic chemistry for its utility in the preparation of various pharmaceutical and biologically active molecules. Its structure incorporates a piperidine backbone substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality, making it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The asymmetric synthesis of derivatives similar to 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid has been reported, starting from basic amino acids such as L-aspartic acid, utilizing techniques such as tribenzylation, alkylation, and reductive amination to achieve the desired stereoisomer with good enantiomeric purity (Xue et al., 2002). Additionally, the synthesis of nitrogenous compounds containing related structures has been confirmed through various spectroscopic methods, demonstrating the flexibility of synthetic strategies available for such molecules (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystal structure analysis and DFT studies, providing insights into the conformational preferences and electronic structure of these molecules. Such analyses help in understanding the molecular basis of the reactivity and interactions of these compounds (Ban et al., 2023).
Scientific Research Applications
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Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .
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Methods of Application or Experimental Procedures : The compound, being a tert-butyloxycarbonyl-protected amino acid, is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Pharmaceutical Synthesis
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : This compound is an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
- Methods of Application or Experimental Procedures : It is used for the synthesis of diphenyl purine derivatives as peripherally selective cannabinoid receptor 1 Antagonists .
- Results or Outcomes : The resulting compounds are used as inhibitors and therapeutic agents .
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Food, Drug, Pesticide or Biocidal Product Use
- Specific Scientific Field : Food and Drug Chemistry .
- Summary of the Application : This compound is used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific product being produced .
- Results or Outcomes : The outcomes would also depend on the specific product being produced .
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Amino Acid Ionic Liquids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in the preparation of Boc-AAILs .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
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GABAA Receptor Partial Agonist
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Isonipecotic acid, which is also known as “4-piperidinecarboxylic acid”, is a heterocyclic compound that acts as a GABAA receptor partial agonist .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific product being produced .
- Results or Outcomes : The outcomes would also depend on the specific product being produced .
Safety And Hazards
“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” are likely to involve its continued use as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. As research in this area continues, new applications and synthesis methods for this compound may be discovered .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAENIWWUAIMXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361476 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | |
CAS RN |
252720-31-3 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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